3,5-dichloro-4-(trifluoromethyl)benzoic Acid
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Overview
Description
3,5-dichloro-4-(trifluoromethyl)benzoic acid is an organic compound characterized by the presence of chlorine and trifluoromethyl groups attached to a benzoic acid core. This compound is notable for its unique chemical properties, which make it valuable in various scientific and industrial applications.
Scientific Research Applications
3,5-dichloro-4-(trifluoromethyl)benzoic acid has a wide range of applications in scientific research:
Mechanism of Action
Action Environment
The action, efficacy, and stability of 3,5-dichloro-4-(trifluoromethyl)benzoic Acid can be influenced by various environmental factors . These may include the pH and temperature of the environment, the presence of other molecules, and the specific characteristics of the target cells or tissues.
Biochemical Analysis
Biochemical Properties
It is known that the compound can participate in reactions at the benzylic position, which can be resonance stabilized . This suggests that 3,5-Dichloro-4-(trifluoromethyl)benzoic Acid may interact with enzymes, proteins, and other biomolecules in a manner that stabilizes the resulting biochemical structures .
Cellular Effects
It is known that the compound can cause skin irritation, serious eye irritation, and may cause respiratory irritation . These effects suggest that the compound could have significant impacts on cell function, potentially influencing cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is known that the compound can participate in free radical reactions , which suggests that it may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Given its potential for causing irritation, it is possible that the effects of the compound could change over time, particularly with respect to its stability, degradation, and long-term effects on cellular function .
Dosage Effects in Animal Models
The effects of different dosages of this compound in animal models have not been extensively studied. Given its potential for causing irritation, it is possible that higher doses could lead to more severe adverse effects .
Metabolic Pathways
The compound’s potential for participating in free radical reactions suggests that it could interact with various enzymes or cofactors and influence metabolic flux or metabolite levels .
Transport and Distribution
Given its chemical properties, it is possible that the compound could interact with various transporters or binding proteins, influencing its localization or accumulation .
Subcellular Localization
Its chemical properties suggest that it could be directed to specific compartments or organelles based on targeting signals or post-translational modifications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-dichloro-4-(trifluoromethyl)benzoic acid typically involves the reaction of 3,5-dichlorobenzoic acid with trifluoromethylating agents. One common method includes the use of trifluoromethyl iodide (CF3I) in the presence of a base such as potassium carbonate (K2CO3) under reflux conditions
Industrial Production Methods
Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity. Additionally, the use of catalysts and advanced purification techniques, such as recrystallization and chromatography, are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
3,5-dichloro-4-(trifluoromethyl)benzoic acid undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by nucleophiles such as amines or thiols under appropriate conditions.
Oxidation and Reduction: The carboxylic acid group can be reduced to an alcohol or oxidized to a higher oxidation state, such as a carboxylate salt.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form biaryl compounds.
Common Reagents and Conditions
Nucleophiles: Amines, thiols, and alkoxides.
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Catalysts: Palladium-based catalysts for coupling reactions.
Major Products
Substituted Benzoic Acids: Formed through nucleophilic substitution.
Alcohols and Carboxylates: Resulting from reduction and oxidation reactions, respectively.
Biaryl Compounds: Produced via coupling reactions.
Comparison with Similar Compounds
Similar Compounds
- 3,5-dichloro-4-fluorobenzoic acid
- 3,5-dichloro-4-methylbenzoic acid
- 3,5-dichloro-4-nitrobenzoic acid
Uniqueness
3,5-dichloro-4-(trifluoromethyl)benzoic acid is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical and physical properties. This group enhances the compound’s stability, lipophilicity, and reactivity compared to its analogs .
Properties
IUPAC Name |
3,5-dichloro-4-(trifluoromethyl)benzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3Cl2F3O2/c9-4-1-3(7(14)15)2-5(10)6(4)8(11,12)13/h1-2H,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UETOQVSKIMQOGK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1Cl)C(F)(F)F)Cl)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3Cl2F3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.01 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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